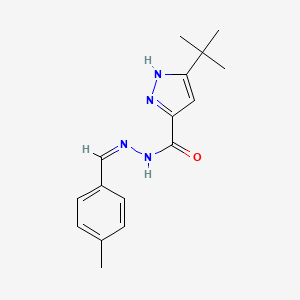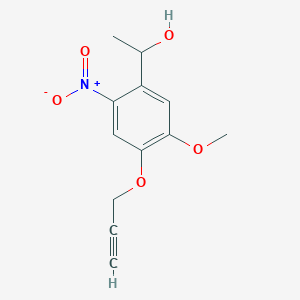
Methyl 4-amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms. The fluorophenyl group would add aromaticity to the molecule, and the electron-withdrawing nature of the fluorine atom could have significant effects on the compound’s reactivity. The amino group is a common functional group in organic chemistry and biochemistry, known for its ability to participate in various types of reactions, including acid-base reactions. The carboxylate ester group is also a significant contributor to the compound’s reactivity, particularly in reactions involving nucleophiles .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The amino group could participate in acid-base reactions, the fluorophenyl group could undergo reactions typical of aromatic compounds, and the carboxylate ester group could be involved in esterification or hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and arrangement of its functional groups .Scientific Research Applications
Synthesis and Structural Transformations
- Methyl 4-amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylate is utilized in the synthesis of various chemical compounds. For instance, it has been used in the transformation of dimethyl acetone-1,3-dicarboxylate into different thiazole-5-carboxylates, indicating its role in creating complex chemical structures (Žugelj et al., 2009).
Radioisotope Labeling
- The compound has been involved in the synthesis of radioisotope carbon-14 labeled dufulin, demonstrating its use in creating compounds for radioisotope tracing techniques, which are vital in studying metabolism, residue, and environmental behavior (Yang et al., 2018).
Heterocyclic γ-Amino Acids Synthesis
- It plays a significant role in synthesizing 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), a class of constrained heterocyclic γ-amino acids. These are valuable in mimicking the secondary structures of proteins, showing its importance in biochemical research and drug design (Mathieu et al., 2015).
Pharmaceutical Applications
- The compound has been synthesized and structurally characterized for pharmaceutical applications. For instance, its structural analysis contributes to understanding the molecular composition and potential therapeutic uses (Kariuki et al., 2021).
Antibacterial Activity
- Methyl 4-amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylate derivatives have shown potential in antibacterial activity. Studies involving the synthesis of such derivatives aim to explore their effectiveness against bacterial infections (Uwabagira et al., 2018).
Future Directions
The study of novel organic compounds like this one is crucial in fields like medicinal chemistry, where the development of new drugs often involves the synthesis and testing of compounds with complex structures. Future research could explore the biological activity of this compound, its potential uses, and methods for its efficient synthesis .
properties
IUPAC Name |
methyl 4-amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2S/c1-16-11(15)10-8(13)9(14-17-10)6-2-4-7(12)5-3-6/h2-5H,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXZEJCXBIBGMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NS1)C2=CC=C(C=C2)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-1-oxopropan-2-yl)-6-cyclopropylpyridazin-3(2H)-one](/img/structure/B2357099.png)
![[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(3-pyrrol-1-ylphenyl)methanone](/img/structure/B2357100.png)


![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide](/img/structure/B2357105.png)

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2357108.png)

![N-(4-chlorophenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2357110.png)




![6-(3,4-dimethoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2357120.png)